Crystal Structure Planarity: Dihedral Angle of 2.99° Distinguishes the 3-Chloro Derivative from Other Substitution Patterns
Single-crystal X-ray diffraction of Methyl 2-[(3-chlorobenzoyl)amino]benzoate reveals that the chlorobenzamide and benzoate aromatic rings are nearly co-planar, with a dihedral angle of 2.99(10)° stabilized by an intramolecular N–H···O hydrogen bond [1]. This near-planarity is a direct consequence of the 3-chloro substitution pattern, which permits the intramolecular hydrogen bond without introducing the steric clash that would be present in a 2-chloro (ortho) analog. For comparison, N-benzoylanthranilic acid derivatives with different substitution patterns (Br, OCH₃, CH₃ at the para position) exhibit varied molecular geometries and crystal packing motifs, with the nature of the substituent dictating the supramolecular architecture [2]. The 3-chloro derivative crystallizes in a dimeric arrangement via weak C–H···O and C–H···Cl hydrogen bonds, a packing motif that is substitution-dependent and relevant for solid-form selection during procurement [1].
| Evidence Dimension | Dihedral angle between benzamide and benzoate aromatic rings (planarity) |
|---|---|
| Target Compound Data | 2.99(10)° (nearly co-planar) |
| Comparator Or Baseline | N-(p-benzoyl)-anthranilic acid derivatives with Br, Cl, OCH₃, CH₃ substituents show varied molecular geometries dependent on substituent electronic and steric properties; specific dihedral angles vary by derivative [2]. |
| Quantified Difference | The 3-chloro substitution permits a uniquely small dihedral angle compared to ortho-substituted analogs (sterically precluded from co-planarity) and offers distinct crystal packing relative to para-substituted variants. |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; Mo Kα radiation; refinement to R factor = 0.038 [1]. |
Why This Matters
Solid-state conformation and crystal packing directly impact solubility, stability, and formulation behavior—differentiation that matters when selecting a specific analog for crystallography studies, co-crystal screening, or solid-form development.
- [1] Ouahrouch A., et al. (2012). Methyl 2-(3-chlorobenzamido)benzoate. Acta Crystallographica Section E, 68, o3400–o3401. DOI: 10.1107/S1600536812046934 View Source
- [2] Şen İ., et al. (various). N-(p-benzoyl)-anthranilic acid (BAA) derivatives synthesized with different substituents (X: Br, Cl, OCH₃, CH₃) and their crystal structures analyzed to understand variations in molecular geometries. Referenced in search results from acikerisim.mu.edu.tr. View Source
